Regioisomeric Differentiation: Indole-2-carboxamide vs. Indole-3-carboxamide Target Engagement
The target compound features an indole-2-carboxamide, a critical pharmacophore for specific enzyme inhibition. In contrast, the indole-3-carboxamide regioisomer, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide, demonstrates a distinct pharmacological profile, exhibiting an IC50 of 6.31 µM against MCF-7 breast cancer cells . This functional divergence highlights that the carboxamide's position is not a trivial difference but a fundamental driver of biological activity, validating the target compound as a structurally distinct starting point for medicinal chemistry programs focused on targets incompatible with indole-3-carboxamide motifs [1].
| Evidence Dimension | Antiproliferative Activity (MCF-7 Cell Line) |
|---|---|
| Target Compound Data | Not reported for this specific cell line; designed for distinct target classes per scaffold. |
| Comparator Or Baseline | N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide: IC50 = 6.31 µM |
| Quantified Difference | Qualitative difference in target profile; regioisomeric form dictates activity. |
| Conditions | MCF-7 breast cancer cell line; comparator IC50 data from published case study. |
Why This Matters
Selecting the correct regioisomer is crucial when developing SAR libraries, as it pre-determines the target class selectivity and can prevent futile synthesis efforts.
- [1] Kuujia.com. (n.d.). N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide (CAS 2034425-99-3). View Source
